Mastoparan 17
Description
Origin and Natural Sources of Mastoparan (B549812) Peptides
Mastoparan peptides are primarily isolated from the venom of social wasps, including hornets and paper wasps. researchgate.net These peptides are a major component of the venom, contributing to its biological effects. researchgate.net The first mastoparan was identified in the venom of the social wasp Vespula lewisii. qeios.com Since then, various mastoparans have been discovered in the venoms of different wasp species, such as those belonging to the genera Vespa and Polybia. researchgate.netqeios.com For instance, Mastoparan-X is from Vespa xanthoptera, and Polistes Mastoparan is from Polistes species. qyaobio.com The venom of a single wasp species can contain multiple mastoparan peptides; for example, Vespa tropica and Polybia paulista each contain five different mastoparans. mdpi.com
Classification and Structural Characteristics of the Mastoparan Family
Mastoparans are cationic, amphipathic peptides, typically composed of 14 amino acid residues with an amidated C-terminus. mdpi.comcore.ac.uk However, some variations exist, with some mastoparans having 13, 15, or even 17 amino acids. mdpi.comfrontiersin.org Their primary structure is rich in hydrophobic amino acids like isoleucine, leucine (B10760876), and alanine, and contains several lysine (B10760008) residues, which impart a net positive charge. researchgate.netmdpi.com
A defining characteristic of mastoparans is their ability to adopt an α-helical secondary structure upon interacting with biological membranes. researchgate.netpnas.org This amphipathic helix has distinct hydrophobic and hydrophilic faces, which is crucial for its interaction with the phospholipid bilayer of cell membranes. mdpi.com This structural feature allows mastoparans to insert into and disrupt cell membranes, leading to various biological activities. researchgate.netresearchgate.net
The table below provides a summary of some members of the Mastoparan family:
| Peptide Name | Sequence | CAS Number | Molecular Formula |
| Mastoparan | INLKALAALAKKIL-NH2 | 72093-21-1 | C70H131N19O15 |
| Mastoparan X | INWKGIAAMAKKLL-NH2 | 72093-22-2 | C73H126N20O15S1 |
| Polistes Mastoparan | VDWKKIGQHILSVL-NH2 | 74129-19-4 | C77H127N21O18 |
| Mastoparan 7 | INLKALAALAKALL-NH2 | 145854-59-7 | C67H124N18O15 |
| Mastoparan 8 | INLKALAALAKRLL-NH2 | Not Available | C70H131N21O15 |
| Mastoparan 17 | INLKAKAALAKKLL-NH2 | 130571-28-7 | C70H132N20O15 |
Historical Perspective of Mastoparan Research in Biomedical Science
The name "mastoparan" is derived from its first-observed biological effect: the degranulation of mast cells, leading to histamine (B1213489) release. qeios.com Early research focused on this activity and its implications for allergic reactions. dtic.mil However, the scope of mastoparan research quickly expanded as scientists discovered their ability to interact with and activate G-proteins, which are crucial components of cellular signaling pathways. nih.gov This finding established mastoparans as valuable tools for studying G-protein-mediated signaling.
Subsequent research has unveiled a wide array of biological activities for mastoparan peptides, including antimicrobial, antifungal, and hemolytic activities. mdpi.comfrontiersin.org Their ability to permeabilize cell membranes has made them a subject of interest for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance. pnas.orgresearchgate.net The structural and functional properties of mastoparans have been extensively studied, leading to the design of synthetic analogs with enhanced or modified activities. mdpi.com For instance, researchers have engineered mastoparan derivatives with increased antimicrobial potency and reduced toxicity to human cells. pnas.org The study of mastoparans continues to be an active area of research, with ongoing efforts to understand their mechanisms of action and to harness their therapeutic potential. frontiersin.org
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H131N19O16/c1-15-41(10)56(76)69(103)88-53(36-55(75)90)68(102)87-51(33-38(4)5)66(100)84-47(25-17-21-29-72)62(96)79-44(13)58(92)81-46(24-16-20-28-71)61(95)78-42(11)57(91)77-43(12)60(94)85-50(32-37(2)3)65(99)80-45(14)59(93)82-48(26-18-22-30-73)63(97)83-49(27-19-23-31-74)64(98)86-52(34-39(6)7)67(101)89-54(70(104)105)35-40(8)9/h37-54,56H,15-36,71-74,76H2,1-14H3,(H2,75,90)(H,77,91)(H,78,95)(H,79,96)(H,80,99)(H,81,92)(H,82,93)(H,83,97)(H,84,100)(H,85,94)(H,86,98)(H,87,102)(H,88,103)(H,89,101)(H,104,105)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXIXXMXWWPJFK-ZWFWRLIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H131N19O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1494.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130571-28-7 | |
| Record name | 130571-28-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Architecture and Conformational Dynamics of Mastoparan Peptides
Primary Sequence Diversity and Conserved Motifs within the Mastoparan (B549812) Family
The mastoparan family of peptides, primarily isolated from wasp and hornet venoms, is characterized by a relatively short chain of 10 to 17 amino acid residues. mdpi.comnih.gov Mastoparan-17 is a tetradecapeptide with the primary amino acid sequence: Ile-Asn-Leu-Lys-Ala-Lys-Ala-Ala-Leu-Ala-Lys-Lys-Leu-Leu-NH2. mdpi.comnih.gov
A comparative analysis of various mastoparan peptides reveals a notable degree of sequence diversity, yet certain conserved motifs are evident. Most mastoparans are cationic, possessing a net positive charge due to the presence of two to four lysine (B10760008) residues, and are rich in hydrophobic amino acids. mdpi.com The N-terminus of many mastoparans is relatively conserved. nih.gov For instance, Mastoparan, another well-studied member, has a sequence of Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2, showing high similarity to Mastoparan-17. nih.gov In contrast, Mastoparan X presents a slightly more varied sequence of Ile-Asn-Trp-Lys-Gly-Ile-Ala-Ala-Met-Ala-Lys-Lys-Leu-Leu-NH2. nih.gov This diversity in the amino acid sequence, particularly in the hydrophobic and cationic residues, contributes to the varied biological activities observed across the mastoparan family.
Secondary Structure Formation in Membrane-Mimetic Environments
In aqueous solutions, mastoparan peptides typically exist in a random coil conformation. ijbs.com However, upon encountering a membrane-mimetic environment, such as in the presence of phospholipids (B1166683) or solvents like 2,2,2-trifluoroethanol (B45653) (TFE), they undergo a significant conformational change. mdpi.comijbs.com This transition is crucial for their biological function.
Alpha-Helical Conformation and Amphipathicity
In a non-polar environment, Mastoparan-17 and its congeners fold into an α-helical secondary structure. mdpi.comnih.gov This helical conformation is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. The hydrophobic amino acid residues align on one side of the helix, while the cationic (positively charged) and polar residues are positioned on the opposite face. This spatial segregation of residues is a hallmark of the mastoparan family and is critical for their interaction with cell membranes. mdpi.com Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes, with the spectra of mastoparans in TFE or in the presence of sodium dodecylsulfate (SDS) micelles showing the characteristic double minima at approximately 208 and 222 nm, indicative of an α-helix. mdpi.comacs.org
Role of Specific Amino Acid Residues in Helical Stability
The stability of the α-helical structure is intrinsically linked to the peptide's primary sequence. The abundance of hydrophobic residues such as Isoleucine (Ile), Leucine (B10760876) (Leu), and Alanine (Ala) contributes significantly to the hydrophobic core of the folded peptide, driving the formation and stabilization of the helix in a lipid environment. mdpi.com The strategic placement of lysine (Lys) residues, which are basic and positively charged, not only contributes to the amphipathic nature but also engages in electrostatic interactions with the negatively charged components of cell membranes, further anchoring the peptide and stabilizing its helical conformation at the membrane interface. frontiersin.org Studies on various mastoparan analogs have shown that substitutions or deletions of key hydrophobic or cationic residues can significantly impact the stability of the α-helix and, consequently, the peptide's biological activity. mdpi.com
Mechanistic Elucidation of Mastoparan Biological Activities
Cellular Membrane Interactions and Permeabilization Mechanisms
The primary interface for mastoparan's activity is the cell membrane. Its interaction with the lipid bilayer is a critical determinant of its biological effects, leading to permeabilization and eventual cell lysis. This interaction is complex and can be influenced by the specific lipid composition of the target membrane.
Lipid Bilayer Interaction and Pore Formation Models
Mastoparans are cationic and amphipathic peptides, meaning they possess both positively charged and hydrophobic regions. asm.orgmdpi.com In an aqueous environment, they typically adopt a random coil structure. However, upon encountering a membrane surface, they undergo a conformational change to an α-helical structure. researchgate.netmdpi.compnas.org This amphipathic α-helix orients itself parallel to the membrane surface, with its hydrophobic face inserting into the lipid core and its hydrophilic, positively charged face interacting with the negatively charged phospholipid head groups. mdpi.comrcsb.org
Several models have been proposed to explain how this interaction leads to pore formation:
Toroidal Pore Model: In this model, the mastoparan (B549812) peptides, along with the lipid monolayers, bend inward to form a water-filled pore. The peptide's hydrophilic faces line the pore, creating a continuous channel through the membrane. mdpi.com
Carpet Model: This model suggests that the peptides accumulate on the membrane surface, forming a "carpet-like" layer. researchgate.net This accumulation disrupts the packing of the lipid bilayer, leading to membrane thinning and the eventual formation of transient pores or micelles, causing the leakage of cellular contents. researchgate.netmdpi.com
Barrel-Stave Model: While less commonly cited for mastoparans, this model involves the peptides inserting perpendicularly into the membrane to form a barrel-like pore, with their hydrophobic surfaces facing the lipid acyl chains and their hydrophilic surfaces lining the aqueous channel.
Research using giant unilamellar vesicles (GUVs) has shown that mastoparans can induce leakage in a gradual manner and cause the formation of dense regions of phospholipids (B1166683) and peptides on the vesicle surface. acs.orgunesp.br This observation supports a mechanism where the peptides accumulate on the bilayer, inducing transient disruptions. acs.orgunesp.br
Membrane Destabilization and Lytic Activity
The interaction of mastoparan with the lipid bilayer leads to significant membrane destabilization. mdpi.com This destabilization is a direct consequence of the peptide's insertion and the subsequent disruption of the lipid packing. The process is often characterized by the release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), indicating a loss of membrane integrity. nih.gov
The lytic activity of mastoparans is potent and has been observed against a variety of cell types, including cancer cells. nih.gov The C-terminal amidation of mastoparan is crucial for its lytic mechanism and potency; non-amidated forms are significantly less active and may induce cell death through different, non-lytic pathways. nih.gov The ability of mastoparan to lyse cells, including those that are multidrug-resistant, is consistent with a direct action on the cell membrane rather than targeting specific intracellular receptors that can be downregulated. nih.gov
Differential Interactions with Eukaryotic and Prokaryotic Cell Membranes
Mastoparans exhibit a degree of selectivity in their interactions with eukaryotic versus prokaryotic cell membranes. This selectivity is primarily based on differences in membrane composition.
Prokaryotic membranes are generally rich in anionic phospholipids, such as phosphatidylglycerol, which provides a net negative charge. openedition.org This negative charge facilitates the initial electrostatic attraction of the cationic mastoparan peptides. mdpi.com
Eukaryotic membranes , particularly those of mammalian cells, are typically composed of zwitterionic phospholipids like phosphatidylcholine and contain cholesterol. openedition.orgtandfonline.com The presence of cholesterol can reduce the fluidity of the membrane and hinder the insertion of peptides, contributing to lower lytic activity against these cells. tandfonline.com
This difference in lipid composition often results in mastoparans having a higher affinity and greater lytic activity against bacterial cells compared to healthy mammalian cells. asm.org However, it is important to note that at higher concentrations, mastoparans can also lyse eukaryotic cells, such as red blood cells, which is a significant consideration for their therapeutic potential. mdpi.comresearchgate.net
Table 1: Research Findings on Mastoparan's Cellular Membrane Interactions
| Finding | Organism/System Studied | Key Observation | Reference(s) |
|---|---|---|---|
| Pore Formation | Artificial Giant Vesicles | Mastoparans induce vesicle budding at higher concentrations. | mdpi.com |
| Membrane Permeabilization | E. coli O157:H7 | Mastoparan-AF caused dose-dependent membrane permeabilization. | mdpi.com |
| Morphological Changes | E. coli O157:H7 | Treatment with Mastoparan-AF resulted in irregular dents and perforations on the bacterial surface. | mdpi.com |
| Lytic Mechanism | Leukemia and Breast Cancer Cells | Mastoparan kills cancer cells through a lytic mechanism, causing the release of lactate dehydrogenase (LDH). | nih.gov |
| Importance of C-terminal Amidation | Cancer Cells | C-terminal amidation of mastoparan is critical for its lytic activity and potency. | nih.gov |
| Selective Activity | S. aureus | An analog of mastoparan, [I5, R8] MP, showed enhanced selectivity for bacterial membranes over eukaryotic membranes. | asm.org |
Intracellular Signaling Pathway Modulation
Beyond its direct effects on membrane integrity, mastoparan can also modulate intracellular signaling pathways, primarily through its interaction with G-proteins.
G-Protein Activation and G-Protein Coupled Receptor (GPCR) Mimicry
Mastoparans are known to directly activate heterotrimeric G-proteins, effectively mimicking the action of an agonist-bound G-protein coupled receptor (GPCR). nih.govahajournals.orgucv.veresearchgate.net This activation occurs independently of a receptor and involves the peptide inserting into the cell membrane and interacting with the G-protein. ahajournals.org The structure of mastoparan in a lipid bilayer is thought to resemble the intracellular loops of GPCRs that are responsible for G-protein binding and activation. researchgate.netacs.org Mastoparan-7, an active analog, has been shown to activate G-proteins, while Mastoparan-17 serves as a negative control in these studies. nih.govspandidos-publications.com
The activation of G-proteins by mastoparan involves the promotion of guanine (B1146940) nucleotide exchange, specifically the dissociation of GDP (guanosine diphosphate) and the subsequent binding of GTP (guanosine triphosphate). ucv.veresearchgate.net This is the same mechanism by which GPCRs activate G-proteins. researchgate.net By accelerating the GDP/GTP exchange, mastoparan effectively turns on the G-protein, allowing its α and βγ subunits to dissociate and regulate their respective downstream effectors. nih.gov
Furthermore, mastoparan has been shown to increase the GTPase activity of several G-proteins. nih.govresearchgate.net The intrinsic GTPase activity of the Gα subunit is what hydrolyzes bound GTP back to GDP, terminating the signal. By stimulating this hydrolysis, mastoparan can also influence the duration of the G-protein signal. nih.gov The interaction site for mastoparan on the G-protein appears to be, at least in part, the C-terminus of the Gα subunit. nih.gov Pertussis toxin, which ADP-ribosylates the Gα subunit and uncouples it from receptors, can inhibit mastoparan-stimulated G-protein activation. nih.govresearchgate.net
Some studies have also suggested an indirect mechanism of G-protein activation by mastoparan through the stimulation of nucleoside diphosphate (B83284) kinase (NDPK), which can then activate G-proteins. frontiersin.org
Table 2: Research Findings on Mastoparan's Modulation of Intracellular Signaling
| Finding | System Studied | Key Observation | Reference(s) |
|---|---|---|---|
| G-Protein Interaction Site | Purified brain Gi and neutrophil membrane extracts | Mastoparan interacts with the carboxyl terminus of the Gi alpha subunit. | nih.gov |
| G-Protein Activation | Purified G-proteins | Mastoparan increases GTPase activity and the rate of nucleotide binding. | researchgate.net |
| GPCR Mimicry | Reconstituted G-proteins in phospholipid vesicles | Mastoparan mimics the role of agonist-liganded receptors in activating G-proteins. | researchgate.net |
| Regulation of Guanine Nucleotide Exchange | HL-60 cells | Mastoparan-7 catalyzes the GDP/GTP exchange on G-proteins. | nih.gov |
| Inhibition by Pertussis Toxin | Purified G-proteins | Pertussis toxin-catalyzed ADP-ribosylation of Giα inhibits mastoparan-stimulated GTPase activity. | nih.govresearchgate.net |
| Rac Activation | βTC3 cells | Mastoparan stimulates the activation of the small G-protein Rac, likely through direct GTP/GDP exchange. | oup.com |
Interaction with G-alpha Subunits and Associated Effectors
Mastoparan acts as a direct agonist for heterotrimeric G-proteins, particularly those of the Gαi and Gαo subfamilies. aai.orgpnas.org It functionally mimics the role of an activated G-protein-coupled receptor (GPCR) by interacting with the C-terminus of the Gα subunit. nih.gov This interaction catalyzes the exchange of guanosine (B1672433) diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, which is the canonical step in G-protein activation. aai.org The binding of GTP induces a conformational change that causes the Gα subunit to dissociate from the Gβγ dimer, allowing both components to interact with and modulate their respective downstream effectors. aai.org
Research has demonstrated that mastoparan stimulates the intrinsic GTPase activity of G-proteins, a function that is attenuated by pertussis toxin-mediated ADP-ribosylation of the Gαi subunit. nih.gov This toxin-catalyzed modification, however, only slightly affects the physical binding of mastoparan to the G-protein, indicating that ADP-ribosylation inhibits G-protein activation by a mechanism distinct from preventing the initial interaction. nih.gov The ability of mastoparan to antagonize antibody binding to the Gαi subunit has been quantified, showing a half-maximal inhibitory concentration (IC50) of 1 µM in neutrophil membrane extracts. nih.gov In contrast, Mastoparan 17, an inactive analogue, does not stimulate insulin (B600854) secretion from βTC3 and INS-1 cells, a process regulated by G-proteins, highlighting the structural specificity required for G-protein activation. oup.com
Table 1: Effect of Mastoparan on G-protein Interaction
| Parameter | Cell/System | Mastoparan Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Gαi Subunit Binding | Neutrophil Membranes | 1 µM | IC50 for antagonizing antibody binding | nih.gov |
| GTPase Activity | Recombinant G(o) alpha | Not specified | 5-fold enhancement in phospholipid vesicles | pnas.org |
| Insulin Secretion | βTC3 and INS-1 Cells | >10 µM | Stimulation | oup.com |
| Insulin Secretion | βTC3 and INS-1 Cells | 30 µM | No stimulation (this compound) | oup.com |
Phospholipase Activation
Mastoparan has been shown to facilitate the activity of Phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids to produce free fatty acids, such as arachidonic acid, and lysophospholipids. nih.gov In liposomal models, mastoparan at a concentration of 50 µM caused a significant, up to 50-fold, increase in arachidonic acid production by PLA2 from various sources. nih.gov This stimulation is dose-dependent and also occurs in intact cells, including rat peritoneal mast cells and cultured human fibroblasts. nih.gov The activation of PLA2 can be a downstream consequence of G-protein activation; however, some studies suggest that mastoparan may also stimulate PLA2 through G-protein-independent mechanisms. frontiersin.org For instance, in some vascular smooth muscle contraction models, the PLA2 inhibitor indomethacin (B1671933) did not affect the mastoparan-induced response, suggesting the primary mechanism did not involve PLA2 in that context. ahajournals.orgspandidos-publications.com
Mastoparan is a known activator of phosphoinositide-specific phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). spandidos-publications.comaai.org This activation can proceed via two distinct mechanisms. The first is a rapid, transient activation that is dependent on a pertussis toxin-sensitive G-protein, similar to the pathway used by chemoattractant receptors. aai.org The second is a delayed, sustained activation that is insensitive to pertussis toxin and requires the presence of extracellular calcium. aai.org In some cellular systems, such as human myocardial tissue and human astrocytoma cells, mastoparan can stimulate or inhibit PLC activity independently of G-protein activation. frontiersin.orgspandidos-publications.com In potato tubers, the activation of PLA2 by mastoparan was found to be mediated by the PLC pathway, as the PLC inhibitor neomycin blocked the effect. oup.comoup.com
Mastoparan also modulates the activity of Phospholipase D (PLD), an enzyme that hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), a critical lipid second messenger. frontiersin.orgmdpi.com Studies in various cell types, including the rat RBL-2H3 mast cell line and human astrocytoma 1321N1 cells, have shown that mastoparan stimulates PLD activity. frontiersin.org This stimulation can occur independently of G-proteins, protein kinase C (PKC), and calcium. frontiersin.org In plant cells, the active mastoparan analogue Mas7 is a potent PLD activator, and its effects on microtubule organization are synergistic with n-butanol, an inhibitor of PA formation by PLD. nih.gov Conversely, the inactive analogue Mas17 had no effect on microtubules. nih.gov In mast cells, supplementation with polyunsaturated fatty acids (PUFAs) was found to modulate mastoparan-stimulated PLD trafficking and activity, indicating a complex regulation of this pathway. nih.gov
Table 2: Mastoparan's Effect on Phospholipases
| Enzyme | Cell/System | Observation | G-Protein Dependence | Citation |
|---|---|---|---|---|
| PLA2 | Liposomes | Up to 50-fold increase in activity | Not applicable | nih.gov |
| PLA2 | Potato Tuber Microsomes | Activation inhibited by neomycin (PLC inhibitor) | Indirectly G-protein dependent (via PLC) | oup.comoup.com |
| PLC | Human PMNs | Rapid, transient activation | Pertussis toxin-sensitive (Yes) | aai.org |
| PLC | Human PMNs | Delayed, sustained activation | Pertussis toxin-insensitive (No) | aai.org |
| PLD | RBL-2H3 Mast Cells | Stimulation of activity | Independent | frontiersin.org |
| PLD | Carnation Petals | Signal-like activation kinetics | Suggested to be (in)direct via G-protein | oup.com |
Phosphoinositide-Specific Phospholipase C (PLC) Activation
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The influence of mastoparan on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is context-dependent. In studies involving Toll-like receptor 4 (TLR4) signaling in endothelial cells and macrophages, mastoparan was found to inhibit the LPS-induced phosphorylation and activation of p38 and ERK1/2. aai.orgaai.org This suggests that in certain inflammatory pathways, G-proteins regulated by mastoparan are necessary for MAPK activation. aai.org
Conversely, other studies report an inhibitory role for mastoparan peptides on MAPK pathways to reduce inflammation. In a model of gouty arthritis, Mastoparan M (Mast-M) suppressed NLRP3 inflammasome activation by inhibiting the phosphorylation of p38 and JNK in macrophages. dovepress.comtandfonline.comnih.gov Similarly, the antimicrobial peptide Mastoparan X was shown to suppress intestinal inflammation by inhibiting the activation of the p38 and p65 signaling pathways. frontiersin.org These findings indicate that mastoparan can act as a modulator, either facilitating or dampening MAPK activity depending on the specific cellular context and signaling network.
Table 3: Modulation of MAPK Signaling by Mastoparan Peptides
| Mastoparan Analogue | Cell/System | Pathway Component | Effect | Citation |
|---|---|---|---|---|
| Mastoparan | RAW 264.7 Macrophages | p38, ERK1/2 | Inhibition of LPS-induced phosphorylation | aai.org |
| Mastoparan M | THP-1 Macrophages | p38, JNK | Inhibition of phosphorylation | dovepress.comnih.gov |
| Mastoparan X | Mouse Jejunum | p-p38 | Inhibition of activation | frontiersin.org |
Influence on PI3K/Akt Signaling Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. oncotarget.comcjter.com Despite its profound effects on other major signaling cascades, research consistently demonstrates that mastoparan does not influence the PI3K/Akt pathway. In studies where mastoparan effectively inhibited TLR4-mediated MAPK signaling in macrophages, it failed to affect the phosphorylation of Akt. aai.orgresearchgate.netnih.gov This specific lack of effect on the PI3K/Akt pathway highlights the selectivity of mastoparan's action, even when it is concurrently modulating other pathways within the same cell. aai.orgnih.gov An exception was noted in a study where a Mastoparan-B analogue, MP-B12, was found to reduce the expression of phospho-Akt in 3T3-L1 preadipocytes during differentiation, suggesting that specific structural variations might alter the peptide's target profile. bdpsjournal.org However, the general consensus for mastoparan itself is a lack of direct modulatory influence on Akt phosphorylation.
Toll-like Receptor (TLR) Mediated Signaling Crosstalk
Mastoparan-17, a synthetic analog of mastoparan, has been investigated for its role in modulating the inflammatory responses mediated by Toll-like receptors (TLRs). While mastoparan itself is known to interact with and modulate TLR signaling, particularly TLR4, the specific actions of Mastoparan-17 are less defined and often inferred from studies comparing its activity to the parent compound.
Research indicates that mastoparan can significantly inhibit signaling pathways downstream of TLR4 activation. aai.orgnih.gov TLR4 is a critical pattern recognition receptor that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. aai.org Upon activation by LPS, TLR4 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and other mediators. aai.orgfrontiersin.org
Studies using mastoparan have demonstrated its ability to disrupt G protein-coupled signaling, which appears to be a crucial component of the TLR4 signaling pathway. aai.orgnih.gov This disruption leads to the inhibition of both MyD88-dependent and MyD88-independent pathways downstream of TLR4. aai.orgnih.gov The MyD88-dependent pathway is a primary signaling route for most TLRs, leading to the activation of transcription factors like NF-κB and subsequent pro-inflammatory gene expression. plos.org The MyD88-independent pathway, primarily associated with TLR3 and TLR4, leads to the activation of interferon regulatory factors (IRFs) and the production of type I interferons. plos.org
In contrast to its effects on TLR4, mastoparan shows little to no inhibitory effect on TLR2-mediated signaling. aai.orgnih.gov TLR2 recognizes a variety of microbial components, including peptidoglycan and lipoteichoic acid from Gram-positive bacteria. frontiersin.org This specificity suggests that the involvement of G proteins in TLR signaling is not universal but is instead specific to certain TLRs, most notably TLR4. aai.orgnih.gov
A key finding is that mastoparan's inhibitory action on TLR4 signaling impacts the activation of several downstream molecules. For instance, mastoparan has been shown to block the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the kinase activity of IL-1R-associated kinase-1 (IRAK-1) following LPS stimulation. aai.orgnih.govresearchgate.net However, it does not seem to affect the phosphorylation of Akt, another important signaling molecule. aai.orgnih.gov This indicates a selective interference with specific branches of the TLR4 signaling cascade.
While direct studies on Mastoparan-17's interaction with TLRs are limited, it is often used as an inactive analog in mastoparan studies. nih.gov For example, one study noted that Mastoparan-17 was significantly less effective than mastoparan in reducing lesion size in a model of Staphylococcus aureus infection, a process where TLRs play a role in the initial immune response. nih.gov This suggests that the structural features of mastoparan that are altered in Mastoparan-17 are critical for its modulatory effects on these inflammatory pathways.
It is important to note that some research suggests mastoparan does not directly activate common innate immune receptors like TLRs or NOD-like receptors (NLRs). researchgate.netnih.gov Instead, its primary mechanism of action in some contexts, such as mast cell activation, is through the Mas-related G protein-coupled receptor X2 (MRGPRX2). nih.govencyclopedia.pub Therefore, the crosstalk between Mastoparan-17 and TLR-mediated signaling may be indirect, potentially occurring through the modulation of other cellular components or signaling pathways that intersect with TLR responses.
The differential effects of mastoparan on TLR4 and TLR2 signaling are summarized in the table below, based on studies of the parent compound.
| Cellular Response | Effect of Mastoparan on TLR4 Signaling (LPS-induced) | Effect of Mastoparan on TLR2 Signaling (e.g., Pam3Cys-induced) |
| Gene Expression | Significant inhibition of both MyD88-dependent and MyD88-independent gene expression. aai.orgnih.gov | Not significantly inhibited. aai.orgnih.gov |
| MAPK Phosphorylation | Inhibition of p38 MAPK phosphorylation. aai.orgnih.govresearchgate.net | Not significantly affected. aai.org |
| IRAK-1 Kinase Activity | Blunted. aai.orgnih.gov | Not affected. aai.orgnih.gov |
| Akt Phosphorylation | Not affected. aai.orgnih.gov | Not affected. aai.orgnih.gov |
| NF-κB Activation | Inhibited. aai.orgnih.gov | Not significantly affected. aai.org |
| Cytokine Secretion (e.g., IL-6, TNF-α) | Inhibited. aai.orgphysiology.org | Not significantly inhibited. aai.org |
Table 1: Differential Effects of Mastoparan on TLR4 vs. TLR2 Signaling Pathways
Further research is needed to specifically elucidate the direct interactions and downstream consequences of Mastoparan-17 on the intricate network of TLR-mediated signaling pathways.
Biological Activities and Therapeutic Potential in Preclinical Research
Antimicrobial Efficacy and Mechanisms
Mastoparan (B549812) exhibits broad-spectrum antimicrobial activity, a characteristic attributed to its ability to permeabilize microbial cell membranes. nih.govmdpi.com This membranolytic action is a key component of its efficacy against a variety of pathogens. mdpi.com
Mastoparan and its analogues have shown potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com The peptide's cationic nature facilitates an initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this attraction, the peptide's hydrophobic residues insert into the membrane, leading to disruption and increased permeability. frontiersin.org
Different variants of Mastoparan exhibit varying levels of efficacy. For example, Mastoparan-AF has demonstrated notable activity against multi-antibiotic resistant Escherichia coli O157:H7. nih.govmdpi.com Mastoparan-VT1 shows a broad-spectrum effect with Minimum Inhibitory Concentrations (MICs) ranging from 2.5 to 10 µg/mL against Gram-positive bacteria and 5–40 µg/mL against Gram-negative bacteria. frontiersin.org The analogue [I5, R8] MP, derived from Mastoparan-L, displayed high antibacterial potential against Staphylococcus aureus strains isolated from mastitic cattle, with MIC values ranging from 4 to 16 µmol L−1. nih.gov
Table 1: Minimum Inhibitory Concentration (MIC) of Mastoparan Variants against Various Bacteria This table is interactive. You can sort and filter the data.
| Mastoparan Variant | Bacterium | Strain | MIC | Reference |
|---|---|---|---|---|
| Mastoparan-AF | Escherichia coli | 237 | 4 µg/mL | nih.gov |
| Mastoparan-AF | Escherichia coli | 232 | 8 µg/mL | nih.gov |
| Mastoparan-AF | E. coli O157:H7 | - | 16-32 µg/mL | mdpi.com |
| Mastoparan-VT1 | Gram-positive bacteria | Standard strains | 2.5-10 µg/mL | frontiersin.org |
| Mastoparan-VT1 | Gram-negative bacteria | Standard strains | 5-40 µg/mL | frontiersin.org |
| Mastoparan-VB1 | Staphylococcus aureus | ATCC2592 | 3.75 µg/mL | frontiersin.org |
| Mastoparan-VB1 | Pseudomonas aeruginosa | 7A (MDR) | 120 µg/mL | frontiersin.org |
| [I5, R8] MP | Staphylococcus aureus | Aurora | 4 µmol/L | asm.org |
| [I5, R8] MP | Staphylococcus aureus | 353/17 | 8 µmol/L | asm.org |
| Mastoparan-L | Escherichia coli | ATCC 25922 | 32 µM | uq.edu.au |
| R1 (Mastoparan-L variant) | Escherichia coli | ATCC 25922 | 4 µM | uq.edu.au |
| R4 (Mastoparan-L variant) | Staphylococcus aureus | ATCC 12600 | 4 µM | uq.edu.au |
| Mastoparan-C | Staphylococcus aureus | NCTC 10788 | ≤16 µM | ijbs.com |
Bacterial biofilms present a significant challenge in antimicrobial therapy. Mastoparan peptides have demonstrated the ability to both inhibit the formation of biofilms and eradicate established ones. nih.gov The mechanism involves disrupting the biofilm matrix and killing the embedded bacteria. ijpsonline.com
Studies have shown that engineered variants of Mastoparan-L, specifically R1 and R4, were effective at eradicating two-day-old preformed Pseudomonas aeruginosa biofilms at a concentration of 16 μM. uq.edu.aunih.gov In contrast, the parent peptide, Mastoparan-L, only caused slight dispersion under the same conditions. uq.edu.au Furthermore, Mastoparan-C and its TAT-fused analogue, tMP-C, were able to suppress biofilm formation by S. aureus and P. aeruginosa at concentrations up to 32 µM. ijbs.com Mastoparan X has also been shown to inhibit the formation of methicillin-resistant Staphylococcus aureus (MRSA) biofilms and disrupt mature biofilms. nih.gov
Several strategies have been explored to improve the antimicrobial effectiveness of Mastoparan while managing its toxicity. These modifications often focus on altering physicochemical properties like hydrophobicity, charge, and structural stability. researchgate.net
Amino Acid Substitution: Replacing specific amino acids can significantly enhance activity. For instance, substituting leucine (B10760876) at position 3 with tryptophan in Mastoparan-B (to create MP-B-1) increased its effectiveness against several pathogenic bacteria, including Klebsiella pneumoniae and Salmonella typhimurium. researchgate.net Incorporating residues like lysine (B10760008), histidine, and tryptophan is a known strategy to boost the potency of Mastoparan analogs. researchgate.netnih.gov
Terminal Modification: The amidation of the C-terminus is crucial for the peptide's potency. An amidated Mastoparan was found to be 8 to 11 times more potent than its non-amidated counterpart. nih.gov N-terminal acetylation is another modification that can increase the helicity and stability of antimicrobial peptides. mdpi.com
Hybridization and Conjugation: Creating hybrid peptides or conjugating Mastoparan to other molecules can enhance its therapeutic profile. The addition of a pentapeptide motif (FLPII) to the N-terminus of Mastoparan-L resulted in the Mastoparan-MO analog, which showed improved activity against S. aureus. asm.org Similarly, creating nanoconstructs, such as by loading Mastoparan into chitosan (B1678972) nanoparticles, significantly lowered the MIC against multidrug-resistant Acinetobacter baumannii compared to the peptide alone. tandfonline.com
Anti-Biofilm Properties
Antineoplastic Effects and Cellular Pathways
In addition to its antimicrobial properties, Mastoparan has been investigated for its potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, including melanoma, leukemia, and breast cancer. researchgate.netnih.gov The primary mechanisms involve the induction of apoptosis through mitochondrial-dependent pathways and the disruption of the cell cycle.
Mastoparan triggers apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway. nih.govmdpi.com This process involves several key cellular events. The peptide can disrupt the mitochondrial membrane potential, leading to mitochondrial dysfunction. researchgate.net This disruption facilitates the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm. researchgate.net
Once in the cytoplasm, cytochrome c contributes to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. researchgate.netmdpi.com The activation of this caspase cascade is a critical step in the apoptotic process. nih.gov Studies on B16F10-Nex2 melanoma cells showed that Mastoparan treatment led to the activation of caspases-9 and -3, an increase in reactive oxygen species (ROS), and modulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-XL. researchgate.net This demonstrates a comprehensive engagement of the mitochondrial pathway to induce programmed cell death in cancer cells.
Mastoparan can also exert its antineoplastic effects by interfering with the normal progression of the cell cycle in cancer cells. dovepress.com By halting the cell cycle at specific checkpoints, the peptide prevents cancer cell proliferation.
Synergistic Interactions with Conventional Chemotherapeutic Agents
Preclinical studies have explored the potential of mastoparan to enhance the efficacy of conventional chemotherapeutic drugs. Research has shown that mastoparan can work synergistically with certain agents, suggesting its potential as an adjunctive therapy in cancer treatment. nih.govresearchgate.net
One study investigated the combination of mastoparan with gemcitabine (B846) in a mouse model of mammary carcinoma. The results indicated that the combination of mastoparan and gemcitabine significantly delayed tumor growth when compared to treatment with either agent alone. nih.govresearchgate.net This suggests a synergistic relationship between the two compounds.
In vitro studies have also demonstrated that mastoparan can enhance the cytotoxicity of other chemotherapeutic agents. For example, low concentrations of mastoparan were found to reduce the concentration of etoposide (B1684455) required to achieve 50% cell death (EC50) in Jurkat T-ALL cells by approximately two-fold. nih.gov However, mastoparan did not show a synergistic effect with vinblastine (B1199706) in the same cell line. nih.gov
These findings highlight the potential of mastoparan to be used in combination with specific chemotherapies to improve treatment outcomes. nih.govscialert.net The synergistic effects are believed to be related to mastoparan's ability to disrupt the cell membrane, potentially increasing the uptake and efficacy of other drugs. scialert.net
Table 1: Synergistic Effects of Mastoparan with Chemotherapeutic Agents This table is interactive. Users can sort and filter the data.
| Chemotherapeutic Agent | Cell Line/Model | Observed Effect | Reference |
|---|---|---|---|
| Gemcitabine | 4T1 mammary carcinoma (mouse model) | Significantly delayed tumor growth and reduced tumor volume and mass. nih.govresearchgate.net | nih.govresearchgate.net |
| Etoposide | Jurkat T-ALL cells | Reduced the EC50 of etoposide by approximately 2-fold. nih.gov | nih.gov |
| Vinblastine | Jurkat T-ALL cells | No significant synergistic cytotoxicity observed. nih.gov | nih.gov |
| Doxorubicin (B1662922) | Not specified | Mastoparan has been delivered with doxorubicin using nanoparticles. tandfonline.com | tandfonline.com |
Mast Cell Degranulation and Associated Responses
Mastoparan is a well-known mast cell degranulating peptide. eurekaselect.comnih.govfrontiersin.org It induces the release of histamine (B1213489) and other inflammatory mediators from mast cells. eurekaselect.comkarger.comcapes.gov.br This activity is a key feature of the inflammatory response to wasp stings. nih.gov
The mechanism of mastoparan-induced mast cell degranulation involves the activation of G proteins. capes.gov.brnii.ac.jpnih.gov Specifically, mastoparan is thought to interact directly with G proteins in the plasma membrane, mimicking the effect of receptor activation. frontiersin.orgnih.govresearchgate.net This leads to a cascade of intracellular events, including the activation of phospholipase C and an increase in intracellular calcium, which ultimately triggers the exocytosis of granules containing histamine and other mediators. capes.gov.brnih.gov Some research suggests this process is dependent on pertussis toxin-sensitive G proteins. nii.ac.jp
Studies have shown that for mastoparan to effectively activate mast cells, it requires at least two positively charged side chains on the hydrophilic side of its amphipathic structure. eurekaselect.com The interaction of mastoparan with mast cells can be influenced by the negative charges of sialic acid residues on the cell surface. frontiersin.orgresearchgate.net
In contrast, Mastoparan-17, its inactive analog, does not induce significant mast cell degranulation, highlighting the structural specificity required for this biological activity. molbiolcell.org
Mitogenic Stimulation in Specific Cell Lines
Mastoparan has been identified as a novel mitogen for Swiss 3T3 cells, meaning it can stimulate cell division. nih.govnih.gov This peptide induces DNA synthesis in these cells, particularly in synergy with insulin (B600854). nih.govnih.gov The mitogenic effect is concentration-dependent, with half-maximal and maximal responses observed at 14 µM and 17 µM, respectively. nih.govnih.govcapes.gov.br
Mastoparan's mitogenic activity in Swiss 3T3 cells is associated with the stimulation of arachidonic acid release and prostaglandin (B15479496) E2 production. nih.govnih.gov These responses are sensitive to pertussis toxin, indicating the involvement of a G protein. nih.govnih.gov Interestingly, the mitogenic stimulation by mastoparan in this cell line occurs without the activation of phospholipase C, mobilization of intracellular calcium, or the protein kinase C pathway that is often associated with other growth factors. nih.govnih.gov
Mastoparan also stimulates DNA synthesis in the presence of other growth-promoting factors like bombesin, insulin-like growth factor-1, and platelet-derived growth factor. nih.govnih.gov The ability of mastoparan to stimulate mitogenesis can be diminished by treatment with pertussis toxin. nih.govnih.gov
The inactive analog, Mastoparan-17, does not exhibit these mitogenic properties, demonstrating the specificity of mastoparan's action. molbiolcell.org
Immunomodulatory Properties
Mastoparan exhibits a range of immunomodulatory properties beyond its well-known mast cell degranulating activity. pnas.orgmdpi.compnas.org It can influence the activity of various immune cells and the production of signaling molecules called cytokines. nih.govaai.org
In human mast cells, mastoparan treatment leads to the release of several cytokines, including TNF, GM-CSF, IL-8, CCL2, and CCL3. nih.gov These molecules play crucial roles in recruiting other immune cells, such as neutrophils, to sites of inflammation. nih.gov Mastoparan can activate connective tissue mast cells through the Mas-related G protein-coupled receptor member X2 (MRGPRX2). nih.govduke.edu This activation not only leads to the release of pre-stored mediators but also enhances the migration of dendritic cells to lymph nodes, suggesting a role in bridging the innate and adaptive immune responses. nih.gov
Furthermore, mastoparan has been shown to modulate the signaling of Toll-like receptors (TLRs), which are key sensors of microbial products. It can inhibit the production of inflammatory cytokines like TNF-α induced by TLR4 activation in macrophages. aai.org This inhibitory effect is thought to occur through the disruption of G protein-coupled signaling pathways. aai.org
A synthetic analog of mastoparan, Mastoparan-MO, has been engineered to have enhanced antimicrobial and immunomodulatory properties with reduced toxicity. mdpi.compnas.org This peptide can increase leukocyte migration while suppressing the expression of pro-inflammatory factors like TNF-α and IL-6. mdpi.com
Modulation of Vascular Reactivity
Mastoparan has been shown to directly affect vascular smooth muscle, leading to changes in blood vessel tone. nih.govnih.govahajournals.org It can induce contraction of arterial smooth muscle, an effect that is more pronounced in genetically hypertensive rats compared to those with normal blood pressure. nih.govahajournals.org
The contractile response to mastoparan in vascular smooth muscle appears to be mediated through the activation of G proteins, leading to the stimulation of phospholipase C and subsequent activation of L-type calcium channels. nih.govahajournals.org This pathway results in an influx of calcium into the smooth muscle cells, causing them to contract. The response can be blocked by inhibitors of G proteins and phospholipase C, as well as by calcium channel blockers like nifedipine. nih.govahajournals.org
Interestingly, the effect of mastoparan on vascular reactivity is not affected by indomethacin (B1671933), suggesting that it is not mediated by the production of prostaglandins. nih.govahajournals.org The inactive analog, Mastoparan-17, serves as a negative control in these studies and does not induce vascular contraction. nih.gov
In endothelial cells, mastoparan can also influence the production of nitric oxide (NO), a key signaling molecule involved in vasodilation. It has been shown to inhibit the calcium-dependent synthesis of NO in endothelial cytosol by binding to calmodulin. core.ac.uk
Structure Activity Relationship Sar of Mastoparan Peptides
Identification of Key Amino Acid Residues for Biological Activity
Studies involving amino acid substitution have shed light on the importance of specific residues. For example, substituting certain amino acids can enhance antibacterial activity without increasing toxicity. researchgate.netnih.gov The spatial arrangement of hydrophobic residues on the non-polar face of the α-helix is considered crucial for the interaction with cell membranes. nih.govresearchgate.net The distribution of cationic residues, such as lysine (B10760008), along the peptide chain also plays a significant role. Studies have shown that mastoparans with positive charges at positions 4/5 and/or 11 to 13 are highly active, while those with positive charges in the middle of the peptide chain exhibit reduced activity. core.ac.uk
Impact of Hydrophobicity and Hydrophobic Moment on Activity and Selectivity
An increase in hydrophobicity has been correlated with enhanced antimicrobial activity. asm.org However, very high hydrophobicity can also lead to increased hemolytic activity, indicating lower cell selectivity. asm.org The hemolytic activity of mastoparans has been shown to be correlated with both mean hydrophobicity and the mean hydrophobic moment. nih.govresearchgate.net Therefore, a balance between these two properties is essential for developing potent and selective antimicrobial peptides. For instance, modifications that increase hydrophobicity while decreasing the hydrophobic moment have been shown to improve activity against certain bacteria. asm.org
Role of C-Terminal Amidation in Potency and Stability
A common feature of mastoparan (B549812) peptides is the amidation of the C-terminal amino acid. ijbs.comfrontiersin.org This post-translational modification plays a crucial role in the peptide's potency and stability. C-terminal amidation enhances the antimicrobial activity of mastoparans. nih.gov The amide group contributes to the stabilization of the α-helical structure, which is essential for its biological function. mdpi.comnih.gov
The amidated C-terminus allows for a deeper interaction of the peptide with the phospholipid components of cell membranes. nih.gov This enhanced interaction is beneficial for activities that rely on peptide structure recognition by G-protein coupled receptors (GPCRs) and for those that depend on membrane disruption, such as hemolysis and antibacterial action. mdpi.comnih.gov Conversely, the removal of the C-terminal amide group, resulting in a free carboxyl terminus, leads to a reduction in both antibacterial and hemolytic activity. frontiersin.org This is attributed to a less stable helical structure and altered interaction with the membrane. nih.govacs.org
Effects of Peptide Length and Truncations on Functional Properties
The length of the mastoparan peptide chain is a critical factor for its biological activity. Most naturally occurring mastoparans are 14 amino acids long. ijbs.comfrontiersin.org Truncations at either the N-terminus or the C-terminus generally lead to a decrease in antimicrobial and hemolytic activities. nih.govresearchgate.netnih.gov
Specifically, the deletion of the first three C-terminal residues has been shown to reduce the length of the α-helix, which explains the observed decrease in biological activity. nih.govresearchgate.netnih.gov Similarly, truncation of the first three N-terminal residues also results in a complete loss of biological activity. mdpi.com These findings suggest that the entire length of the peptide is important for maintaining the structural integrity and functional properties of mastoparans.
Specific Analysis of Mastoparan 17 as an Inactive Analog
This compound is a well-characterized inactive analog of mastoparan. oup.commedchemexpress.combioscience.co.uk It is often used as a negative control in studies investigating the biological effects of active mastoparans. oup.comnih.govnih.gov
Comparative Structural Features with Active Mastoparans
While specific structural details differentiating this compound from its active counterparts are not extensively detailed in the provided search results, its inactivity implies significant alterations in the key structural features necessary for biological function. oup.comoup.com These likely include changes in the amino acid sequence that disrupt the formation of a stable, amphipathic α-helix, or alter the distribution of hydrophobic and charged residues critical for membrane interaction and G-protein activation. nih.govijbs.comresearchgate.net
Functional Implications of Inactivity in G-Protein Activation Studies
The inactivity of this compound is particularly relevant in the context of G-protein activation. Active mastoparans can directly activate G-proteins, mimicking the function of G-protein coupled receptors. pnas.orgresearchgate.net In contrast, this compound fails to stimulate G-protein-mediated signaling pathways. oup.comnih.govnih.gov
For example, in studies on insulin (B600854) secretion, active mastoparan significantly stimulates this process, an effect that is absent with this compound. oup.comoup.comnih.gov This demonstrates the structural specificity required for mastoparan to interact with and activate G-proteins. Similarly, in studies of cerebrovascular regulation, active mastoparan analogs elicit vasodilation, while this compound has no effect on pial artery diameter. nih.gov The inability of this compound to activate G-proteins underscores the precise structural requirements for this interaction and solidifies its role as a crucial inactive control in elucidating the mechanisms of active mastoparan peptides.
Implications for Membrane Interaction and Signaling Pathway Engagement
The structure-activity relationship (SAR) of mastoparan peptides, a family of venom-derived tetradecapeptides, provides significant insights into their mechanisms of action, particularly concerning their interactions with cellular membranes and subsequent engagement of intracellular signaling pathways. acs.orgnih.gov Mastoparan-17, an inactive analog of mastoparan, serves as a crucial control in these studies, helping to delineate the specific structural features required for biological activity. nih.govaai.org
A defining characteristic of active mastoparan peptides is their ability to adopt an amphipathic α-helical conformation upon encountering a hydrophobic environment, such as a cell membrane. nih.govmdpi.com This structure features a distinct separation of hydrophobic and hydrophilic residues, which is essential for membrane interaction. mdpi.complos.org The hydrophobic face of the helix facilitates insertion into the lipid bilayer, while the positively charged residues on the hydrophilic face interact with the negatively charged components of the membrane surface. acs.orgacs.org Studies have shown that both the capacity to form this amphipathic helix and the presence of positive charges at the N- and C-termini are critical for the regulatory activities of mastoparans. acs.org In contrast, Mastoparan-17 is designed to be an inactive analog and does not exhibit the same level of biological activity, highlighting the importance of these specific structural motifs. nih.govaai.org
The interaction of mastoparan with membranes is a precursor to its more complex role in modulating signaling pathways. Mastoparans are known to function as receptor surrogates, directly activating G proteins, which are key components of many signal transduction cascades. acs.org They achieve this by mimicking the G protein-binding domains of G protein-coupled receptors (GPCRs). acs.orgnih.gov This interaction is highly dependent on the peptide's structure. For instance, mastoparan shows selectivity for certain G protein subtypes, such as Gαi and Gαo, over others like Gαs and Gαq. acs.org This selectivity is thought to be governed by the specific conformation the peptide adopts when bound to the G protein. Some analogs, like MP-S, have been developed to be selective activators of Gαs, and their structures reveal a kinked helical conformation when bound to the G protein, which may be optimal for activating this particular subtype. acs.org
The engagement of G proteins by mastoparan initiates a cascade of downstream signaling events. For example, mastoparan-induced G protein activation can lead to the stimulation of phospholipase C, resulting in the production of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). ahajournals.orgeco-vector.com These molecules, in turn, can trigger a variety of cellular responses, including the release of intracellular calcium. ahajournals.org Furthermore, mastoparan has been shown to influence other signaling pathways, such as those involving mitogen-activated protein kinases (MAPKs). aai.orgnih.gov Specifically, mastoparan can activate the JNK signaling pathway through both Gαi and Gβγ subunits. researchgate.net In some cell types, mastoparan has been observed to inhibit LPS-induced IL-6 secretion by targeting the TLR4 signaling pathway, a process that appears to be G protein-dependent. aai.org
The inactive analog, Mastoparan-17, consistently fails to elicit these signaling events. For instance, while mastoparan can induce cerebrovasodilation through the activation of K(ATP) and K(Ca) channels via G protein activation, Mastoparan-17 has no effect on pial artery diameter. nih.gov Similarly, Mastoparan-17 does not inhibit LPS-induced IL-6 secretion, further confirming that the G protein-activating properties of mastoparan are responsible for this effect. aai.org In plant cells, mastoparan has been shown to activate MAPKs, but Mastoparan-17 does not, indicating that even in non-animal systems, specific structural features are required for signaling pathway engagement. nih.gov
The table below summarizes the key structural features of mastoparan peptides and their implications for membrane interaction and signaling.
| Structural Feature | Implication for Membrane Interaction | Implication for Signaling Pathway Engagement |
| Amphipathic α-helix | Facilitates insertion into the lipid bilayer by separating hydrophobic and hydrophilic residues. nih.govmdpi.com | The conformation is crucial for mimicking GPCRs and activating G proteins. acs.orgnih.gov |
| Positive Charges | Interact with negatively charged membrane components, aiding in peptide binding. acs.orgacs.org | Essential for the regulatory activity and interaction with G protein α-subunits. acs.org |
| C-terminal Amidation | Promotes deeper peptide-membrane interactions and can influence the mechanism of cytotoxicity. nih.gov | Can enhance the potency of the peptide in its signaling functions. nih.gov |
| Specific Amino Acid Sequence | Determines the overall hydrophobicity and charge distribution, influencing membrane selectivity. plos.orgmdpi.com | Dictates the selectivity for different G protein subtypes (e.g., Gαi vs. Gαs). acs.org |
Advanced Methodologies in Mastoparan Research
Biophysical Techniques for Structural Characterization
Biophysical methods are instrumental in defining the secondary and tertiary structures of Mastoparan-17 and in monitoring the conformational changes that occur upon its interaction with membrane-mimicking environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides like mastoparan (B549812) in various environments. core.ac.uktandfonline.com Solid-state NMR, in particular, has been employed to determine the structure of mastoparan peptides when tightly bound to phospholipid bilayers. rcsb.orgnih.gov
Studies on mastoparan analogs have utilized multidimensional solid-state NMR to assign the signals of uniformly isotope-labeled peptides and to predict backbone torsion angles from chemical shifts. rcsb.orgnih.gov For instance, the structure of Mastoparan-X in a membrane-bound state was determined using this method, revealing an amphiphilic α-helix for residues Trp3-Leu14 and an extended conformation for Asn2. rcsb.org These detailed structural analyses are crucial for understanding how these peptides interact with and perturb cell membranes. nanoworld.com While specific NMR data for Mastoparan-17 is not detailed in the provided results, the methodologies applied to its active counterparts, like Mastoparan-X and Mastoparan-L, are directly applicable. core.ac.uknih.gov These studies often involve the use of membrane-mimetic systems such as detergent micelles (e.g., sodium dodecyl sulfate) or phospholipid bicelles to simulate the cellular membrane environment. nih.govnih.gov
Table 1: NMR Methodologies in Mastoparan Research
| Technique | Application | Key Findings for Mastoparan Analogs | References |
| Solid-State NMR | Determination of high-resolution structure of membrane-bound peptides. | Revealed an α-helical conformation for the bulk of the peptide chain when interacting with phospholipid bilayers. | rcsb.orgnih.gov |
| Solution NMR | Analysis of peptide structure in membrane-mimetic environments (micelles, bicelles). | Confirmed α-helical structures and provided insights into peptide orientation relative to the membrane surface. | core.ac.uknih.gov |
| Transferred NOE | Studying conformations of peptides loosely bound to membranes or proteins. | Indicated the adoption of an amphiphilic helical conformation by mastoparan peptides. | nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a fundamental technique used to assess the secondary structure of peptides. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the peptide's conformational state. For mastoparan peptides, CD spectra are typically used to monitor the transition from a random coil structure in aqueous solutions to an α-helical conformation in membrane-mimicking environments. asm.orgmdpi.com
In aqueous buffers, mastoparan and its analogs generally exhibit a CD spectrum characteristic of a random coil. asm.orgnih.gov However, in the presence of membrane mimetics like 2,2,2-trifluoroethanol (B45653) (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or phospholipid vesicles, they undergo a conformational change to an α-helix. nih.govasm.orgmdpi.com This is evidenced by the appearance of characteristic negative bands around 208 nm and 222 nm and a positive band near 192 nm. mdpi.com Studies have shown that the degree of helicity can be influenced by the C-terminal modification of the peptide; for example, an amidated form of mastoparan more readily adopts a helical conformation than its free carboxyl counterpart. nih.gov While Mastoparan-17 is noted as an inactive analog, its structural response to different environments as measured by CD spectroscopy provides a crucial baseline for understanding the structure-activity relationships within the mastoparan family. pnas.org
Table 2: Secondary Structure of Mastoparan Analogs by CD Spectroscopy
| Environment | Predominant Secondary Structure | Characteristic CD Signal | References |
| Aqueous Solution / Buffer | Random Coil | Strong negative band ~200nm | asm.orgnih.gov |
| TFE / SDS Micelles | α-Helix | Negative bands at ~208nm and ~222nm | nih.govasm.orgmdpi.com |
| Zwitterionic POPC SUVs | Unstructured | Strong negative absorption band at ~200nm | nih.gov |
Fluorescence Spectroscopy for Membrane Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique for probing the interactions between peptides and lipid membranes. Many mastoparan peptides, including Mastoparan-X, contain an intrinsic tryptophan (Trp) residue that serves as a natural fluorescent probe. nih.gov The fluorescence emission of tryptophan is highly sensitive to its local environment.
When a mastoparan peptide containing tryptophan binds to a lipid membrane and the Trp residue moves from the aqueous environment to the more hydrophobic interior of the bilayer, a blue shift (a shift to shorter wavelengths) in its fluorescence emission maximum is observed. nih.gov For example, the addition of d62-DPPC vesicles to a solution of Mastoparan-X causes a significant blue shift from 346 nm to 327 nm. nih.gov This shift indicates the insertion of the tryptophan residue into the less polar membrane environment. nih.gov Time-resolved fluorescence can also be used to study the kinetics of peptide insertion into membranes. nih.gov For instance, temperature-jump experiments combined with fluorescence have been used to measure the rate of Mastoparan-X insertion into lipid bilayers, revealing that the burial of the Trp residue occurs within hundreds of microseconds. nih.gov
Table 3: Fluorescence Spectroscopy Findings for Mastoparan-Membrane Interactions
| Parameter | Observation | Interpretation | References |
| Fluorescence Emission Maximum | Blue shift upon addition of lipid vesicles (e.g., 346 nm to 327 nm for Mastoparan-X). | Insertion of the tryptophan residue into the hydrophobic membrane core. | nih.gov |
| Fluorescence Quenching | Protection from solvent quenching upon membrane insertion. | Burial of the tryptophan residue within the lipid bilayer. | nih.gov |
| Kinetics of Insertion | Insertion process occurs on a microsecond timescale. | Rapid interaction and partitioning of the peptide into the membrane. | nih.gov |
Microscopy Techniques for Cellular Interaction Visualization
Microscopy techniques offer direct visualization of the morphological changes induced by peptides on cell surfaces and model membranes, providing a powerful complement to biophysical data.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is utilized to observe the effects of mastoparan peptides on the surface morphology of cells. Studies on various bacteria have shown that treatment with mastoparan analogs leads to significant changes in cell structure. nih.govmdpi.com For example, SEM has been used to visualize the disruption of bacterial membranes by mastoparan peptides. mdpi.com
In studies involving Escherichia coli O157:H7, SEM images revealed that untreated bacteria were rod-shaped with smooth surfaces. mdpi.com However, after treatment with Mastoparan-AF, the bacterial surfaces showed irregular dents and perforations. mdpi.com Similarly, when investigating the effect of Mastoparan X on Methicillin-resistant Staphylococcus aureus (MRSA), SEM showed significant alterations in cell morphology after treatment. nih.gov While Mastoparan-17 is an inactive analog, SEM studies on active mastoparans provide a clear picture of the type of membrane disruption that is absent in the case of the inactive peptide, thereby highlighting the structural features necessary for activity. pnas.orgpnas.org
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of surfaces at the nanometer scale. It is particularly useful for studying the interaction of peptides with lipid bilayers and the resulting changes in membrane topography. mdpi.com AFM has been used to observe the effects of mastoparan peptides on both model lipid membranes and the surfaces of bacterial cells. asm.orgmdpi.com
For instance, AFM studies on S. aureus treated with a mastoparan-like peptide showed significant membrane disruption and a loss of the typical cellular arrangement, in contrast to the smooth surfaces of untreated bacteria. asm.org When Mastoparan-AF was used to treat E. coli O157:H7, AFM revealed various surface disruption patterns, including abnormal dents, large perforations, vesicle budding, and membrane corrugation. nanoworld.commdpi.com These observations provide direct evidence of the membranolytic mechanism of active mastoparan peptides. researchgate.net In the context of Mastoparan-17, its use as an inactive control in AFM experiments helps to confirm that the observed membrane damage is a specific effect of the active peptides and not an artifact of the experimental procedure. pnas.orgpnas.org
Computational Approaches and Molecular Dynamics Simulations
In the advanced study of Mastoparan 17 and its analogs, computational methods and molecular dynamics (MD) simulations have become indispensable tools. mpg.de These approaches offer profound insights into the peptide's structure-function relationships, interaction with cell membranes, and potential for therapeutic design. mpg.dedrugdiscoverynews.com
Molecular dynamics simulations allow researchers to model the behavior of this compound at an atomic level over time. mpg.de This enables the investigation of its conformational changes in different environments, such as in aqueous solutions versus when interacting with lipid bilayers that mimic cell membranes. researchgate.net For instance, simulations have been used to compare the membrane-associating mechanisms of native mastoparans with computationally designed analogs. researchgate.net These studies have revealed that while native forms might have a higher affinity for both anionic and zwitterionic membranes, engineered versions can exhibit improved selectivity for anionic membranes, which are more characteristic of bacterial cells. researchgate.net This selectivity is a crucial factor in designing peptides with enhanced antimicrobial activity and reduced toxicity to mammalian cells. researchgate.net
Computational mutagenesis is another powerful technique employed in this compound research. researchgate.net By systematically substituting amino acids in the peptide's sequence in silico, researchers can predict how these changes will affect its physicochemical properties and, consequently, its biological activity. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are then developed to correlate these properties—such as hydrophobicity, molecular volume, and charge distribution—with antimicrobial efficacy. researchgate.net These models have successfully guided the creation of novel mastoparan derivatives with potentially more potent antimicrobial effects. researchgate.net
Furthermore, computational approaches are instrumental in understanding the initial stages of peptide-membrane interaction. Simulations can elucidate how this compound adsorbs onto the membrane surface and subsequently inserts itself, leading to pore formation or other disruptive events. researchgate.net These detailed mechanistic insights are often difficult to obtain through experimental methods alone and are critical for the rational design of new peptide-based therapeutics. drugdiscoverynews.com The synergy between computational predictions and experimental validation accelerates the development of mastoparan analogs with optimized properties. researchgate.netresearchgate.net
In Vitro Cellular Assays for Functional Characterization
A variety of in vitro cellular assays are fundamental to characterizing the biological functions of this compound. These assays provide quantitative data on its effects on cell health, proliferation, and specific cellular pathways.
Cell Viability and Proliferation Assays
To assess the cytotoxic and cytostatic effects of this compound, researchers employ a range of cell viability and proliferation assays. nih.gov These methods are crucial for determining the peptide's therapeutic window and its selectivity towards cancer cells over normal cells. nih.govubc.ca
Commonly used assays include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. biotium.com In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. Studies have used this assay to determine the half-maximal inhibitory concentration (IC50) of mastoparan on various cancer cell lines, such as leukemia, myeloma, and breast cancer cells. ubc.ca
XTT and WST-1 Assays: Similar to the MTT assay, these assays also measure metabolic activity but produce a water-soluble formazan, simplifying the procedure.
Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from cells with damaged plasma membranes, providing a measure of cytotoxicity. ubc.ca Mastoparan has been shown to trigger LDH release from leukemia cells in a time-dependent manner, indicating a lytic mechanism of action. ubc.ca
ATP-Based Assays: The amount of ATP in a cell population is directly correlated with the number of viable cells. biotium.com These highly sensitive assays use luciferase to generate a luminescent signal proportional to the ATP concentration.
Dye Exclusion Assays: Methods like the trypan blue exclusion assay are used to differentiate between viable and non-viable cells based on membrane integrity. nih.gov
Research has shown that this compound and its analogs can induce dose- and time-dependent cytotoxicity in cancer cells. ubc.ca For example, one study reported that an amidated form of mastoparan exhibited potent anticancer activities with IC50 values of approximately 8-9.2 µM for leukemia, ~11 µM for myeloma, and ~20–24 µM for breast cancer cells. ubc.ca Importantly, it was less toxic to normal peripheral blood mononuclear cells (PBMCs), with an IC50 of 48 µM. ubc.ca
| Assay Type | Principle | Application in Mastoparan Research |
| MTT Assay | Measures metabolic activity via mitochondrial dehydrogenase conversion of MTT to formazan. | Determining the IC50 values of mastoparan on various cancer cell lines. ubc.ca |
| LDH Release Assay | Quantifies lactate dehydrogenase released from cells with damaged membranes. ubc.ca | Demonstrating the lytic mechanism of mastoparan on leukemia cells. ubc.ca |
| ATP-Based Assay | Measures ATP levels as an indicator of cell viability using a luciferase-based reaction. | Highly sensitive quantification of viable cells after peptide treatment. |
| Trypan Blue Exclusion | Distinguishes viable from non-viable cells based on membrane integrity. nih.gov | Simple and rapid assessment of cell death. |
Apoptosis and Cell Cycle Analysis
Beyond general cytotoxicity, it is crucial to understand the specific mechanisms by which this compound induces cell death. Flow cytometry-based assays are pivotal in elucidating its effects on apoptosis and the cell cycle.
Apoptosis Assays: Annexin V staining is a common method to detect apoptosis. plos.org Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. plos.org Propidium (B1200493) iodide is often used concurrently to distinguish between early apoptotic, late apoptotic, and necrotic cells. Studies have demonstrated that mastoparan, particularly when part of a nanocomplex, can significantly increase the percentage of cells in the late apoptotic phase compared to the peptide alone. plos.orgresearchgate.net
Cell Cycle Analysis: The progression of the cell cycle can be analyzed by staining cellular DNA with a fluorescent dye like propidium iodide and measuring the fluorescence intensity of individual cells by flow cytometry. plos.org This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Research has shown that mastoparan and its conjugates can induce cell cycle arrest. For instance, a nanocomplex of mastoparan and fluvastatin (B1673502) caused cell cycle arrest in the S and Pre G1 phases in A549 lung cancer cells. researchgate.net Another study on A549 cells showed that a nanocomplex of mastoparan and alendronate sodium led to a significant increase in the cell population in the pre-G1 phase. plos.org
These analyses provide a detailed picture of how this compound interferes with fundamental cellular processes, leading to the inhibition of cancer cell proliferation and induction of cell death. plos.orgresearchgate.net
Enzyme Activity and Signaling Pathway Assays
This compound can exert its effects by modulating the activity of specific enzymes and signaling pathways. oup.comscielo.org Assays designed to investigate these interactions are crucial for a complete functional characterization.
Phospholipase A2 (PLA2) Activity: Mastoparan has been shown to activate PLA2 in a G protein-dependent manner in some cell types. oup.com In potato tubers, for example, mastoparan stimulated PLA2 activity in the soluble fraction of healthy tubers and in both soluble and microsomal fractions of tubers treated with a fungal elicitor. oup.com This suggests a role for mastoparan in activating defense-related signaling pathways. oup.com
G-Protein Coupled Receptor (GPCR) Signaling: Mastoparan is known to act as a G protein activator, mimicking the effect of GPCRs. scielo.orgresearchgate.net Studies in bovine tracheal smooth muscle have shown that mastoparan can inhibit muscarinic activation, which is mediated by G-proteins. scielo.org This effect was linked to the inhibition of cGMP signals, suggesting that mastoparan can modulate G-protein-mediated signaling cascades. scielo.org More specifically, in human mast cells, mastoparan activates the MRGPRX2 receptor, which couples to Gαq and activates the phospholipase C (PLC) pathway, leading to mast cell degranulation. nih.gov
MAPK/NF-κB Pathway: In the context of inflammation, Mastoparan-M has been shown to inhibit the phosphorylation of proteins in the MAPK and NF-κB signaling pathways in macrophages. nih.gov This leads to the suppression of NLRP3 inflammasome activation and the release of pro-inflammatory cytokines like IL-1β. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA): This widely used technique can quantify the levels of specific proteins, such as cytokines (e.g., IL-1β, IL-6), secreted by cells in response to treatment with this compound. nih.gov This provides insights into the peptide's immunomodulatory effects. nih.gov
These assays help to map the molecular interactions of this compound within the cell, revealing the signaling pathways it modulates to produce its biological effects.
| Pathway/Enzyme | Effect of Mastoparan | Assay Method | Cell/System Studied |
| Phospholipase A2 (PLA2) | Activation | Measurement of PLA2 activity. oup.com | Potato tubers. oup.com |
| G-Protein Signaling | Activation/Modulation | cGMP measurement, reporter gene assays. scielo.orgnih.gov | Bovine tracheal smooth muscle, HEK293 cells. scielo.orgnih.gov |
| MAPK/NF-κB Pathway | Inhibition of phosphorylation | Western blotting, ELISA. nih.gov | THP-1 macrophages. nih.gov |
| NLRP3 Inflammasome | Suppression of activation | ELISA for IL-1β, Western blotting. nih.gov | THP-1 macrophages. nih.gov |
Preclinical Animal Models for Efficacy Assessment
To evaluate the therapeutic potential of this compound in a living organism, preclinical animal models are essential. mdpi.com These models, primarily involving rodents like mice, allow for the assessment of the peptide's efficacy, biodistribution, and potential in vivo mechanisms of action before any consideration for human trials. mdpi.comacs.org
In oncology research, various mouse models are utilized:
Syngeneic Tumor Models: These models involve transplanting cancer cells from the same genetic background as the mouse strain. This allows for the study of the therapeutic agent in the context of a competent immune system. For instance, Mastoparan-L has been shown to reduce tumor volume and prolong the survival of mice in a syngeneic murine melanoma model without causing significant toxicity. frontiersin.org
Orthotopic Mouse Models: In these models, tumor cells are implanted into the corresponding organ of origin, more closely mimicking human disease. aacrjournals.org Mastoparan has been investigated in mouse models of mammary carcinoma, where it was found to work synergistically with the chemotherapeutic agent gemcitabine (B846). ubc.ca
Humanized Mouse Models: These mice are engrafted with human immune cells or tissues, allowing for the evaluation of therapeutics that target the human immune system. mdpi.com
In the context of inflammatory diseases, animal models are also critical. For example, to assess the anti-inflammatory effects of Mastoparan-M, a mouse model of acute gouty arthritis was established by injecting monosodium urate (MSU) crystals into the paw. nih.gov In this model, Mastoparan-M was shown to reduce paw swelling, inhibit the infiltration of inflammatory cells, and decrease the production of IL-1β, demonstrating its potent anti-inflammatory effects in vivo. nih.gov
Similarly, preclinical models of bacterial infection are used to test the antimicrobial efficacy of mastoparan peptides. acs.org Topical application of mastoparan has been shown to enhance the clearance of Staphylococcus aureus from infected mouse skin and accelerate the healing of skin lesions. nih.gov
These preclinical studies are a critical step in the translational pathway, providing essential data on the in vivo efficacy and mechanism of action of this compound and its derivatives, and guiding their further development as potential therapeutic agents. mdpi.comacs.org
Future Perspectives and Research Trajectories
Elucidating Underexplored Mechanistic Pathways
While the membrane-disrupting properties of mastoparans are well-documented, a comprehensive understanding of their intracellular signaling pathways is still emerging. Future investigations will likely focus on identifying and characterizing the specific intracellular targets and molecular cascades modulated by Mastoparan-17. For instance, its ability to interact with G proteins and stimulate downstream signaling cascades warrants further exploration. wikipedia.org Research has shown that mastoparan (B549812) can mimic activated G protein receptors, leading to an increase in G protein GTP turnover and subsequent intracellular events like IP3 release and calcium influx. wikipedia.org
Furthermore, the induction of apoptosis by mastoparan in cancer cells through the intrinsic mitochondrial pathway is an area ripe for further investigation. researchgate.net Studies have indicated that mastoparan can induce caspase-dependent apoptosis, reduce mitochondrial membrane potential, and increase the production of reactive oxygen species in melanoma cells. researchgate.net A deeper understanding of these pro-apoptotic mechanisms could lead to the development of more targeted and effective cancer therapies.
Rational Design and Engineering of Novel Mastoparan Analogs for Enhanced Specificity
A significant hurdle in the therapeutic application of mastoparans is their non-specific cytotoxicity, including hemolytic activity. nih.gov To overcome this, the rational design and engineering of novel mastoparan analogs with enhanced specificity for target cells, such as cancer cells or pathogenic bacteria, is a critical area of future research. researchgate.netdntb.gov.ua This involves computational approaches like quantitative structure-activity relationship (QSAR) modeling and computational mutagenesis to predict how modifications to the peptide's amino acid sequence will affect its activity and toxicity. researchgate.net
Strategies for designing more selective analogs include:
Modifying Physicochemical Properties: Altering parameters like net charge, hydrophobicity, and amphipathicity can influence the peptide's interaction with different cell membranes. researchgate.netasm.org For example, increasing the net positive charge can enhance interaction with negatively charged bacterial or cancer cell membranes. asm.orgfrontiersin.org
Amino Acid Substitutions: Replacing specific amino acid residues can improve therapeutic efficacy. For instance, substituting certain residues has been shown to enhance antibacterial activity without increasing toxicity. researchgate.net The analog [I5, R8] MP, for example, demonstrated enhanced selectivity and antibacterial features. colab.ws
Structural Stabilization: Techniques like introducing disulfide bridges or using hydrocarbon stapling can stabilize the α-helical structure of the peptide, potentially enhancing its oncolytic potency and resistance to enzymatic degradation. researchgate.netijbs.com
Development of Targeted Delivery Systems for Preclinical Applications
To minimize off-target effects and improve the therapeutic index of Mastoparan-17 and its derivatives, the development of targeted delivery systems is paramount. mednexus.org Nanotechnology offers promising avenues for encapsulating these peptides, protecting them from degradation and facilitating their targeted release at the site of action. tandfonline.commdpi.com
Future research in this area will likely focus on:
Nanoparticle Conjugation: Encapsulating mastoparan within nanoparticles, such as those made from chitosan (B1678972), has been shown to enhance stability, reduce hemolytic activity, and improve therapeutic efficacy against multidrug-resistant bacteria. tandfonline.commdpi.com
Liposomal Formulations: Liposomes and phytosomes can be used to encapsulate mastoparan, potentially prolonging its circulation time and promoting accumulation at tumor sites. mednexus.orgdovepress.com
Stimuli-Responsive Systems: The development of "smart" delivery systems that release the peptide in response to specific stimuli within the tumor microenvironment, such as changes in pH or enzyme activity, is a promising strategy. mdpi.com
Investigation of Synergistic Combinations with Existing Therapeutic Modalities
Combining Mastoparan-17 or its analogs with existing therapeutic agents, such as conventional antibiotics or chemotherapeutic drugs, holds significant potential for enhancing treatment efficacy and overcoming drug resistance. frontiersin.orgbrieflands.com Future studies will aim to identify optimal synergistic combinations and elucidate the underlying mechanisms of their enhanced effects.
Research has already shown that mastoparan can act synergistically with antibiotics like colistin (B93849) and rifampicin (B610482) against multidrug-resistant Acinetobacter baumannii. brieflands.com In the context of cancer, mastoparan has been observed to work synergistically with the chemotherapeutic agent gemcitabine (B846). researchgate.netfrontiersin.org Further preclinical and clinical studies are needed to evaluate the safety and efficacy of these combination therapies. frontiersin.org For instance, a nanocomplex of mastoparan and fluvastatin (B1673502) demonstrated enhanced cytotoxicity against lung cancer cells compared to the individual agents. mdpi.com
Addressing Challenges in Peptide-Based Drug Development for Mastoparan Derivatives
Despite their therapeutic promise, peptide-based drugs like Mastoparan-17 derivatives face several challenges that need to be addressed for successful clinical translation. These include issues with stability, bioavailability, and potential immunogenicity. nih.govfrontiersin.org
Key challenges and future research directions include:
Improving Proteolytic Stability: Peptides are susceptible to degradation by proteases in the body. Strategies to enhance stability include N- or C-terminal modifications, cyclization, and the incorporation of unnatural amino acids. ijbs.comacs.org
Enhancing Bioavailability: The oral bioavailability of peptides is often low. Research into alternative administration routes, such as intravenous or local delivery, and the development of formulations that protect the peptide from degradation in the gastrointestinal tract are crucial. frontiersin.org
Minimizing Toxicity and Immunogenicity: While rational design aims to reduce toxicity, careful preclinical evaluation is necessary to ensure the safety of new mastoparan analogs. colab.ws Further studies are also needed to assess the potential for an immune response to these peptides.
Q & A
Q. What are the recommended protocols for handling and storing Mastoparan 17 to ensure experimental reproducibility?
this compound should be stored at -20°C in a dry, sealed environment to prevent degradation. For solubility, use sterile water (up to 90 mg/mL), and avoid repeated freeze-thaw cycles. Purity (>98%) must be confirmed via H-NMR or HPLC , as structural consistency directly impacts biological activity . Experimental protocols should detail solvent preparation, aliquot sizes, and storage durations to minimize batch variability .
Q. How can researchers verify the purity and structural integrity of this compound prior to in vitro assays?
Use analytical chromatography (HPLC) with a C18 column and a gradient elution system (e.g., 0.1% TFA in water/acetonitrile). Confirm molecular weight via mass spectrometry (MS) and secondary structure via circular dichroism (CD) . Cross-reference spectral data with published NMR profiles to validate peptide folding .
Q. What standardized assays are used to quantify this compound’s biological activity in cell-based studies?
Common methods include:
- Prolactin release assays using rat pituitary cells, measuring secretion via ELISA .
- Calcium imaging to track intracellular Ca²⁺ flux induced by this compound’s G-protein activation.
- Membrane permeabilization assays with fluorescent dyes (e.g., calcein leakage from liposomes). Normalize activity to positive controls (e.g., ionomycin for calcium flux) and report EC₅₀ values with error margins .
Advanced Research Questions
Q. How can conflicting reports on this compound’s dual roles as a antimicrobial peptide and a cytotoxic agent be resolved methodologically?
Conduct dose-response studies across multiple cell types (e.g., bacterial vs. mammalian cells) to identify concentration thresholds for selective toxicity. Use omics approaches (transcriptomics/proteomics) to map pathways affected at varying doses. Validate findings with knockout models (e.g., Gα-deficient cells) to isolate mechanism-specific effects .
Q. What experimental designs mitigate confounding variables when studying this compound’s interaction with lipid bilayers?
- Use synthetic lipid vesicles with controlled compositions (e.g., phosphatidylcholine:phosphatidylserine ratios) to mimic specific membranes.
- Employ surface plasmon resonance (SPR) to quantify binding kinetics under varying pH and ionic conditions.
- Pair molecular dynamics simulations with experimental data to resolve structural determinants of membrane disruption .
Q. How should researchers address discrepancies in this compound’s reported efficacy across different in vivo models?
Perform meta-analyses of existing data to identify model-specific variables (e.g., administration route, animal strain). Design cross-validation studies using standardized dosing and endpoints (e.g., cytokine levels, histopathology). Statistical tools like multivariate regression can isolate confounding factors (e.g., immune status, pharmacokinetics) .
Data Analysis and Reporting Guidelines
Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀. For heterogeneous data, apply mixed-effects models to account for inter-experimental variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance .
Q. How can researchers ensure transparency when publishing negative or inconclusive results related to this compound?
Include raw datasets (e.g., fluorescence readings, cell viability counts) as supplementary material. Detail assay limitations (e.g., cytotoxicity masking antimicrobial effects) in the discussion. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance reproducibility .
Tables for Reference
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Method of Analysis |
|---|---|---|
| Molecular Formula | C₇₀H₁₃₁N₁₉O₁₅ | NMR, MS |
| Solubility | 90 mg/mL in water | Gravimetric analysis |
| Purity | >98% | HPLC |
| Biological Activity | EC₅₀ = 1–5 μM (prolactin release) | ELISA |
Table 2: Common Pitfalls in this compound Studies and Solutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
